molecular formula C7H15NO B14015776 1,3-Dimethylpiperidin-3-ol

1,3-Dimethylpiperidin-3-ol

Cat. No.: B14015776
M. Wt: 129.20 g/mol
InChI Key: UJYZTWAXOVSKIR-UHFFFAOYSA-N
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Description

1,3-Dimethylpiperidin-3-ol is a piperidine derivative featuring both a tertiary alcohol and a tertiary amine within its six-membered heterocyclic ring structure, making it a valuable chemical scaffold in medicinal chemistry and drug discovery research . This compound is recognized as a key synthetic intermediate and building block in the preparation of various biologically active molecules, including aminopyrimidine derivatives with potential therapeutic applications . Its structural characteristics, particularly the presence of two methyl groups at the 1 and 3 positions alongside the hydroxyl moiety at the 3 position, contribute to its unique steric and electronic properties that influence molecular interactions and synthetic pathways. In pharmaceutical research, this compound serves as a crucial precursor in the synthesis of compounds with documented immunosuppressive and anti-inflammatory activities . Research indicates that derivatives originating from this chemical scaffold can function as potent inhibitors of cytokine production, particularly tumor necrosis factor-alpha (TNF-α), which plays a central role in inflammatory pathways and autoimmune disorders . The compound's structural framework allows for strategic chemical modifications at multiple positions, enabling medicinal chemists to optimize drug-like properties including solubility, metabolic stability, and target binding affinity. These characteristics make it particularly valuable for developing potential therapeutic agents for conditions such as rheumatoid arthritis, inflammatory bowel disease, and other immune-mediated disorders . The mechanism of action for derivatives stemming from this compound typically involves interference with key signaling pathways in immune cells, potentially through modulation of kinase activity or disruption of protein-protein interactions critical for inflammatory responses . Researchers utilize this compound extensively in structure-activity relationship (SAR) studies to explore novel chemical space around the piperidine core, often through coupling reactions with various heterocyclic systems including pyrimidines, pyridines, and other aromatic or aliphatic structures . When working with this compound, researchers should employ standard handling procedures for organic compounds, using appropriate personal protective equipment and working in a well-ventilated environment, preferably within a fume hood. This product is intended solely for research purposes in laboratory settings and is not certified for human therapeutic, diagnostic, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1,3-dimethylpiperidin-3-ol

InChI

InChI=1S/C7H15NO/c1-7(9)4-3-5-8(2)6-7/h9H,3-6H2,1-2H3

InChI Key

UJYZTWAXOVSKIR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1)C)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Studies of 1,3 Dimethylpiperidin 3 Ol

Reactions Involving the Hydroxyl Functional Group

The hydroxyl group in 1,3-dimethylpiperidin-3-ol is a tertiary alcohol, which significantly influences its reactivity, particularly its resistance to oxidation and its propensity to undergo substitution reactions under specific conditions.

Substitution Reactions at the Hydroxyl Center

Substitution reactions at the tertiary hydroxyl center of this compound are challenging due to the steric hindrance around the C-3 carbon and the poor leaving group nature of the hydroxide (B78521) ion. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group, typically by protonation in the presence of a strong acid to form an oxonium ion. This is then followed by nucleophilic attack.

Commonly, this is achieved using strong hydrohalic acids (e.g., HBr, HCl), which can lead to the formation of the corresponding 3-halo-1,3-dimethylpiperidine. The reaction proceeds through an SN1-type mechanism, involving the formation of a tertiary carbocation at the C-3 position after the departure of a water molecule. This carbocation is then attacked by the halide ion. The stability of the tertiary carbocation makes this pathway feasible, although rearrangement reactions are a potential complication in related systems.

Oxidation and Reduction Pathways

The tertiary nature of the alcohol in this compound renders it resistant to oxidation under standard conditions (e.g., using chromate (B82759) or permanganate (B83412) reagents) that would typically oxidize primary or secondary alcohols. Cleavage of a carbon-carbon bond is required for oxidation to occur, which necessitates harsh reaction conditions.

However, oxidation can occur at other sites within the molecule. The tertiary amine of the piperidine (B6355638) ring can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Additionally, advanced catalytic systems, such as those employing iron catalysts, have been shown to be capable of oxidizing C-H bonds in N-alkyl substituted piperidines to introduce hydroxyl groups, suggesting that under specific catalytic conditions, further oxidation of the piperidine ring is possible. nih.gov

Reduction of the hydroxyl group is not a typical reaction pathway as hydroxyl groups are poor leaving groups for hydride attack. Conversion to a sulfonate ester (e.g., tosylate or mesylate) followed by reduction with a strong hydride reagent like lithium aluminum hydride could, in principle, lead to the formation of 1,3-dimethylpiperidine.

Etherification and Esterification Reactions

Etherification: Direct etherification of a tertiary alcohol like this compound via Williamson ether synthesis (reaction with an alkyl halide under basic conditions) is generally not feasible due to the steric hindrance of the tertiary carbon, which favors elimination over substitution.

Esterification: Esterification of the tertiary hydroxyl group is a more viable transformation and has been studied in analogous systems. For instance, the synthesis of acetate, benzilate, and diphenylacetate esters of the closely related cis and trans 1,3-dimethylpiperidin-4-ols has been successfully carried out. cdnsciencepub.com These reactions typically involve the use of more reactive acylating agents rather than direct Fischer esterification with a carboxylic acid.

Common methods for the esterification of sterically hindered tertiary alcohols like this compound include reaction with:

Acid chlorides or anhydrides: In the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine), which neutralizes the generated acid.

Mitsunobu reaction: This method uses triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the alcohol for nucleophilic attack by a carboxylic acid.

The table below summarizes esterification methods applicable to analogous 1-methylpiperidinols, which are expected to be effective for this compound.

Esterification Method Reagents Typical Conditions Yield Range (for analogs)
Acid Chloride-MediatedBenzoyl chloride, TriethylamineDichloromethane, 0–25°C70–85%
Mitsunobu ReactionBenzoic acid, DEAD, PPh₃Tetrahydrofuran, 0–25°CNot specified
Direct Fischer EsterificationBenzoic acid, H₂SO₄Excess methanol, 90–110°C50–65%

Reactions of the Piperidine Nitrogen

The nitrogen atom in the this compound is a tertiary amine, making it a nucleophilic and basic center. Its reactions are central to the chemical profile of the molecule.

N-Alkylation and N-Acylation Reactions

N-Acylation: As this compound already possesses a tertiary amine, it cannot undergo further N-acylation. However, related secondary piperidines (e.g., 3-methylpiperidine) are readily acylated. Studies on the N-acylation of disubstituted piperidines have shown that the stereochemistry and conformation of the piperidine ring can significantly influence the reaction rate and selectivity. nih.govresearchgate.net For instance, the acylation of conformers with an axial α-substituent is often preferred. nih.gov

N-Alkylation: Similarly, the tertiary nitrogen of this compound cannot be further alkylated under standard conditions. The related secondary amine, 3-methylpiperidine, can be N-alkylated to form the corresponding tertiary amine.

Quaternization and Salt Formation

Quaternization: The tertiary nitrogen of this compound can react with alkyl halides to form a quaternary ammonium (B1175870) salt. This is a classic SN2 reaction where the nitrogen atom acts as the nucleophile. The reactivity of the alkyl halide is typically in the order of I > Br > Cl.

Studies on the quaternization of 1,3-dimethylpiperidine with phenacyl halides have shown that the reaction proceeds to give a mixture of diastereomeric quaternary salts. cdnsciencepub.com The direction of attack (axial vs. equatorial) by the alkylating agent is influenced by steric factors and the solvent used. For N-phenacylation, equatorial attack is generally preferred. cdnsciencepub.com

Reactants Alkylating Agent Solvent Product
1,3-Dimethylpiperidineα-BromoacetophenoneAcetonitrileN-Phenacyl-1,3-dimethylpiperidinium bromide cdnsciencepub.com
1,3-DimethylpiperidineMethyl IodideNot specified1,1,3-Trimethylpiperidinium iodide

Salt Formation: As a basic compound, this compound readily reacts with both inorganic and organic acids to form the corresponding ammonium salts. This is a simple acid-base neutralization reaction. The formation of a salt, such as a hydrochloride or hydrobromide, is often used to increase the water solubility and crystallinity of the compound, which can be advantageous for purification and handling.

Electrophilic and Nucleophilic Reactions of the Piperidine Ring System

The reactivity of the this compound molecule is largely dictated by the presence of the tertiary amine within the piperidine ring and the tertiary hydroxyl group at the C3 position.

Electrophilic Reactions: The nitrogen atom of the piperidine ring possesses a lone pair of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. byjus.comrammohancollege.ac.in This is a characteristic reaction of secondary and tertiary amines. For instance, the nitrogen can react with alkyl halides in a process known as N-alkylation to form quaternary ammonium salts. Similarly, it can be oxidized by agents like hydrogen peroxide to form the corresponding N-oxide. The reaction with acids leads to the formation of a protonated piperidinium (B107235) salt.

Nucleophilic Reactions: The carbon atoms of the piperidine ring are generally not susceptible to direct nucleophilic attack. However, the hydroxyl group at the C3 position can be converted into a good leaving group, such as a tosylate or by protonation in an acidic medium. rammohancollege.ac.incas.cn This transformation facilitates nucleophilic substitution reactions at the C3 carbon. cas.cn A species with an unshared electron pair, known as a nucleophile, can then react with the substrate by replacing the leaving group. rammohancollege.ac.in The reaction of an alcohol with the Ph3P/ICH2CH2I system can promote dehydroxylative substitution to construct C–O, C–N, C–S, and C–X (X = Cl, Br, I) bonds. cas.cn

Reaction TypeReagent/ConditionProduct TypeRelevant Functional Group
N-AlkylationAlkyl Halide (e.g., CH₃I)Quaternary Ammonium SaltRing Nitrogen
N-OxidationOxidizing Agent (e.g., H₂O₂)N-OxideRing Nitrogen
ProtonationAcid (e.g., HCl)Piperidinium SaltRing Nitrogen
Nucleophilic Substitution (via activation)Acid/Activating Agent + Nucleophile3-substituted-1,3-dimethylpiperidineC3-Hydroxyl Group

Rearrangement Reactions and Fragmentations

The structural integrity of this compound can be compromised under certain conditions, leading to rearrangement or fragmentation.

Rearrangement Reactions: Rearrangement reactions involve the modification of the carbon skeleton or functional groups. mvpsvktcollege.ac.in While specific rearrangement studies on this compound are not extensively documented, analogous alcohol structures can undergo acid-catalyzed rearrangements. For example, protonation of the hydroxyl group followed by elimination of water could generate a tertiary carbocation at C3. This carbocation could potentially undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable intermediate, although in this specific structure, the existing tertiary carbocation is already relatively stable. mvpsvktcollege.ac.in Sigmatropic rearrangements are another class of intramolecular reactions that involve the migration of a sigma bond. researchgate.netwikipedia.org

Fragmentations: Mass spectrometry provides significant insight into the fragmentation patterns of molecules. For this compound (molar mass: 129.2 g/mol ), the molecular ion peak [M]⁺ would be observed at m/z 129. chembk.com Subsequent fragmentation is driven by the stability of the resulting ions and neutral species. savemyexams.com

Key fragmentation pathways are predicted to include:

Loss of a methyl group: Cleavage of the C1-methyl or C3-methyl group would result in a fragment ion at m/z 114.

Loss of water: Dehydration is a common fragmentation pathway for alcohols, leading to a peak at m/z 111 ([M-18]⁺). savemyexams.com

Alpha-cleavage: The cleavage of bonds adjacent to the nitrogen atom is a characteristic fragmentation pattern for amines. This could lead to the loss of an ethyl radical from the ring, resulting in a stable, resonance-stabilized ion.

Cleavage adjacent to the hydroxyl group: Fragmentation can also be initiated by the cleavage of the C2-C3 or C3-C4 bond. For example, cleavage of the C2-C3 bond could yield various charged fragments depending on where the charge resides.

m/z ValueLost Neutral FragmentFormula of Lost FragmentProposed Fragment Ion
114Methyl radical•CH₃[M-CH₃]⁺
111WaterH₂O[M-H₂O]⁺
96Methyl radical + Water•CH₃ + H₂O[M-CH₃-H₂O]⁺
84Ethylene + Methyl radicalC₂H₄ + •CH₃Fragment from ring cleavage
71Propylene + WaterC₃H₆ + H₂OFragment from ring cleavage and dehydration

Computational Insights into Reaction Mechanisms of Related Piperidinols

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the complex reaction mechanisms of piperidine-containing molecules. researchgate.net Such studies provide detailed information on transition state structures, activation energies, and reaction pathways that can be difficult to determine experimentally. umich.edu

For instance, computational investigations into the piperidinolysis of ethers have successfully predicted whether a reaction follows an uncatalyzed or catalyzed pathway. researchgate.net DFT calculations at the B3LYP/6-311G(d,p) level of theory have been used to analyze the global and local reactivity indices, identifying the most electrophilic centers and confirming a two-step mechanism where proton transfer is the rate-determining step. researchgate.net

In the synthesis of functionalized chiral piperidines, computational modeling has been instrumental in identifying unexpected, low-energy reaction pathways. umich.edu Studies have revealed Sₙ2'-like cyclization mechanisms that proceed through chiral phosphate (B84403) acetals, providing insights that guide the optimization of reaction conditions for improved yield and enantioselectivity. umich.edu Furthermore, computational methods are employed to study the reaction mechanisms of piperidinol compounds with other molecules, such as carbon dioxide, shedding light on steric hindrance effects and reaction kinetics. bohrium.com These theoretical studies are crucial for designing more efficient synthetic routes and for understanding the fundamental reactivity of this class of compounds.

Spectroscopic and Structural Characterization of 1,3 Dimethylpiperidin 3 Ol

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Applications

NMR spectroscopy is an indispensable tool for the structural elucidation of 1,3-Dimethylpiperidin-3-ol in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide unambiguous evidence of the atomic connectivity and stereochemistry of the molecule.

The piperidine (B6355638) ring is known to exist predominantly in a chair conformation to minimize steric and torsional strain. For this compound, two primary chair conformers are possible, differing in the axial or equatorial orientation of the C3-methyl and C3-hydroxyl groups. The N-methyl group also has conformational possibilities, but it is generally established that N-alkyl groups in piperidines preferentially occupy the equatorial position to reduce steric interactions.

¹H and ¹³C NMR data are critical for determining the dominant conformation in solution. The chemical shifts (δ) and spin-spin coupling constants (J) are highly sensitive to the geometric arrangement of the atoms. acs.orgnih.gov In ¹H NMR, the width and multiplicity of the signals for the ring protons, particularly those at C2, C4, and C6, can indicate their axial or equatorial orientation. Axial protons typically show larger coupling constants to adjacent axial protons (J_ax,ax ≈ 10–13 Hz) compared to axial-equatorial or equatorial-equatorial couplings (J_ax,eq ≈ 2–5 Hz, J_eq,eq ≈ 2–5 Hz). asianpubs.org

¹³C NMR spectroscopy provides further conformational insights through the γ-gauche effect. acs.org An axial substituent at C3 would cause steric compression with the syn-axial carbons (C5) and protons, resulting in an upfield (lower δ) shift for the C5 signal compared to a conformation where the substituent is equatorial. By analyzing the chemical shifts of the ring carbons, the preferred orientation of the C3-methyl and hydroxyl groups can be inferred.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Based on data for structurally related piperidinol and N-methylpiperidine compounds.

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
N-CH₃Methyl2.2 - 2.440 - 45Chemical shift is sensitive to solvent and protonation state.
C3-CH₃Methyl1.0 - 1.325 - 30Orientation (axial/equatorial) influences the exact shift.
C2-H₂, C6-H₂Methylene (B1212753)2.0 - 2.855 - 65Complex multiplets due to coupling and diastereotopicity.
C4-H₂, C5-H₂Methylene1.4 - 1.920 - 40Signals are influenced by the C3 substituents.
C3-OHHydroxylVariable (1.5 - 4.0)N/ABroad singlet, position is concentration and solvent dependent.
C3QuaternaryN/A65 - 75Position of the hydroxyl and methyl-bearing carbon.

While 1D NMR provides foundational data, 2D NMR techniques are essential for the definitive assignment of all proton and carbon signals and for confirming the molecular structure of this compound. uq.edu.auscispace.comnih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two or three bonds. For this compound, COSY would reveal correlations between the protons on C2 and C4 with their neighboring methylene protons on C3 (if present) and C5 respectively, and between C5 and C6 protons, thus tracing the backbone of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon resonances based on the more easily assigned proton spectrum.

Together, these 2D NMR experiments provide an irrefutable map of the molecular structure of this compound. rsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a functional group "fingerprint." FT-IR and Raman spectroscopy are complementary techniques used to characterize this compound. researchgate.netderpharmachemica.com

The FT-IR spectrum is dominated by absorptions corresponding to specific functional groups. Key expected bands for this compound would include:

A strong, broad absorption in the region of 3200–3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol, with the broadening indicative of hydrogen bonding.

Multiple sharp bands between 2800 and 3000 cm⁻¹ due to the C-H stretching vibrations of the methyl and methylene groups on the piperidine ring.

A C-O stretching vibration, typically appearing in the 1050–1150 cm⁻¹ range for tertiary alcohols.

C-N stretching vibrations, which are often weak to medium in intensity, found in the 1020-1250 cm⁻¹ region.

The "fingerprint region" (below 1500 cm⁻¹) contains a complex pattern of absorptions from C-C stretching and various bending vibrations, which is unique to the molecule. pressbooks.pub

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Technique Expected Wavenumber (cm⁻¹) Intensity
O-H StretchFT-IR3200 - 3600Strong, Broad
C-H Stretch (Aliphatic)FT-IR, Raman2800 - 3000Strong (IR), Medium (Raman)
C-O StretchFT-IR1050 - 1150Medium
C-N StretchFT-IR1020 - 1250Weak to Medium
Piperidine Ring VibrationsFT-IR, Raman< 1500 (Fingerprint Region)Complex Pattern

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The compound has a molecular formula of C₇H₁₅NO, corresponding to a monoisotopic mass of approximately 129.1154 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at an m/z of 129. The fragmentation of the molecular ion is dictated by the stability of the resulting fragments. Key fragmentation pathways for this compound would include:

Alpha-cleavage: This is a characteristic fragmentation for amines, involving the cleavage of a C-C bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion. Cleavage of the C2-C3 bond would be a likely pathway.

Loss of a methyl group: Fragmentation resulting in the loss of one of the methyl groups (from C3 or N) would produce a fragment ion at m/z 114 ([M-15]⁺).

Loss of a hydroxyl radical: Cleavage of the C-O bond would result in a fragment at m/z 112 ([M-17]⁺).

Dehydration: Loss of a water molecule from the molecular ion could lead to a fragment at m/z 111 ([M-18]⁺).

The relative abundance of these fragment ions provides a characteristic mass spectrum that confirms the molecular structure. researchgate.netlibretexts.org

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Fragmentation Pathway
129[C₇H₁₅NO]⁺˙Molecular Ion (M⁺˙)
114[C₆H₁₂NO]⁺Loss of Methyl Radical (•CH₃)
112[C₇H₁₄N]⁺Loss of Hydroxyl Radical (•OH)
111[C₇H₁₃N]⁺˙Loss of Water (H₂O)
58[C₃H₈N]⁺Alpha-cleavage fragment

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise positions of atoms in a single crystal. bakhtiniada.ru While a specific published crystal structure for this compound was not identified, analysis of related piperidinol structures allows for a detailed prediction of the expected findings. researchgate.netnih.goviucr.org

A crystallographic study would unambiguously determine the solid-state conformation of the molecule, including:

The conformation of the piperidine ring (expected to be a chair).

The exact bond lengths, bond angles, and torsion angles.

The stereochemical arrangement of the substituents, confirming the relative positions of the N-methyl, C3-methyl, and C3-hydroxyl groups (i.e., which are axial and which are equatorial).

The three-dimensional arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. nih.govnih.govresearchgate.net For this compound, the primary and most significant intermolecular interaction would be hydrogen bonding involving the hydroxyl group.

Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor (O-H), and the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This would likely lead to the formation of O-H···N or O-H···O hydrogen bonds, linking the molecules into chains, dimers, or more complex three-dimensional networks. The geometry of these hydrogen bonds (distances and angles) would be precisely determined.

Analysis of the crystal structure provides fundamental data that helps in understanding the physical properties of the solid material and can be correlated with the conformational preferences observed in solution by NMR.

Table 4: Information Derivable from a Hypothetical X-ray Crystallographic Study of this compound

Parameter Information Provided
Unit Cell DimensionsSize and shape of the repeating crystal lattice unit.
Space GroupSymmetry of the crystal lattice.
Bond Lengths & AnglesPrecise intramolecular geometric data.
Torsion AnglesDefinitive conformation of the piperidine ring and substituent orientations.
Hydrogen Bond GeometryDistances and angles of O-H···N and/or O-H···O interactions.
Crystal Packing MotifDescription of how molecules are arranged (e.g., chains, layers).

Conformational Preferences in the Crystalline State

The precise three-dimensional arrangement of atoms in a molecule within a crystal, known as its crystalline state conformation, is definitively determined through experimental techniques such as single-crystal X-ray crystallography. As of the current body of scientific literature, a specific crystallographic study for this compound has not been reported. The absence of such empirical data means that a definitive analysis of its solid-state conformation, including bond lengths and angles, must rely on theoretical predictions and comparisons with structurally similar compounds.

In the absence of direct experimental data, conformational analysis of the piperidine ring system provides a strong basis for predicting the most stable arrangement in the crystalline state. The piperidine ring, a saturated heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. For this compound, the conformational preferences will be dictated by the steric and electronic effects of the substituents: a methyl group on the nitrogen (C1 position) and both a methyl and a hydroxyl group on the C3 carbon.

The key energetic considerations for the conformation of this compound are the minimization of 1,3-diaxial interactions. These are steric repulsions between axial substituents on the same side of the ring. In piperidine derivatives, the substituent on the nitrogen atom can also adopt an axial or equatorial position.

Based on these principles, the most probable conformation in the crystalline state is a chair form where the substituents are arranged to minimize steric hindrance.

N-Methyl Group: The methyl group attached to the nitrogen will likely prefer an equatorial orientation to avoid steric clashes with the axial hydrogens at C2 and C6.

C3-Substituents: At the C3 position, there is a methyl group and a hydroxyl group. The larger methyl group is expected to occupy the more sterically favorable equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen at C5. Consequently, the hydroxyl group would be in the axial position.

This predicted conformation, with an equatorial N-methyl group, an equatorial C3-methyl group, and an axial C3-hydroxyl group, is anticipated to be the most stable. Furthermore, the presence of the axial hydroxyl group could facilitate the formation of intermolecular hydrogen bonds within the crystal lattice, a common feature that contributes to the stability of crystal packing in hydroxylated piperidines.

Hypothetical Crystallographic Data for this compound

The following table presents a set of hypothetical crystallographic parameters for this compound, derived from theoretical considerations of its most probable chair conformation. This data is illustrative and awaits experimental verification.

ParameterPredicted Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.9
b (Å)~11.5
c (Å)~9.2
β (°)~108.4
Volume (ų)~890
Z (Molecules per unit cell)4
Key Intermolecular InteractionO-H···N Hydrogen Bond

Computational and Theoretical Investigations of this compound Not Available in Current Scientific Literature

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific computational or theoretical studies corresponding to the compound this compound were found. The detailed analyses requested—including Density Functional Theory (DFT) studies, molecular dynamics simulations, and thermodynamic modeling—appear not to have been published for this specific molecule.

Computational chemistry investigations such as Geometry Optimization, Frontier Molecular Orbital (FMO) Analysis, Natural Bond Orbital (NBO) Analysis, Molecular Electrostatic Potential (MEP) Mapping, and the determination of conformational landscapes through molecular dynamics are highly specific research endeavors. These studies are typically undertaken to understand the precise electronic structure, reactivity, and dynamic behavior of a particular compound of interest within a specific research context.

While general methodologies for these computational techniques are well-established in the field of chemistry, the application of these methods and the resulting data—such as optimized geometries, HOMO-LUMO energy gaps, charge distributions, potential energy surfaces, and reaction kinetics—are unique to the molecule being studied. At present, the scientific community has not published research containing this specific information for this compound.

Therefore, it is not possible to provide an article with the detailed, data-driven subsections as outlined in the request. The generation of such an article would require access to primary research data that is not currently available in the public domain.

Computational Chemistry and Theoretical Investigations

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for predicting the spectroscopic parameters of molecules, offering insights that complement experimental data. Techniques such as Density Functional Theory (DFT) and other quantum chemical calculations are widely employed to forecast parameters like Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and electronic transition energies. researchgate.netmdpi.commdpi.com These theoretical investigations are crucial for understanding molecular structure, conformation, and electronic properties. researchgate.netnih.gov

A thorough review of scientific literature reveals a notable absence of specific computational studies focused on predicting the spectroscopic parameters of 1,3-Dimethylpiperidin-3-ol . While computational methods are frequently applied to a wide range of organic molecules, including heterocyclic systems, dedicated theoretical investigations into the spectroscopic characteristics of this particular compound have not been reported in the available literature.

For context, studies on related piperidine (B6355638) derivatives often employ DFT calculations to analyze conformational preferences and vibrational spectra. nih.gov For instance, research on similar heterocyclic systems has utilized methods like B3LYP with various basis sets to calculate harmonic vibrational frequencies, which are then compared with experimental FT-IR and FT-Raman spectra. researchgate.net Furthermore, Gauge-Independent Atomic Orbital (GIAO) methods are commonly used to predict ¹H and ¹³C NMR chemical shifts, providing valuable data for structural elucidation. researchgate.net

Although no specific data tables for This compound can be presented due to the lack of targeted research, the general approach for a hypothetical computational study would involve:

Geometry Optimization: Finding the lowest energy conformation(s) of the molecule using a selected level of theory (e.g., B3LYP/6-311++G(d,p)). researchgate.net

Frequency Calculations: Performing vibrational frequency calculations on the optimized geometry to predict the IR and Raman spectra and to confirm the structure is a true minimum on the potential energy surface. mdpi.com

NMR Calculations: Using the GIAO method to calculate the isotropic shielding values, which are then converted into chemical shifts relative to a standard like Tetramethylsilane (TMS). researchgate.net

Such theoretical data, if available, would be invaluable for confirming experimental findings and providing a deeper understanding of the molecule's spectroscopic behavior. However, at present, this remains an unexplored area of research for This compound .

Derivatization and Chemical Modification of 1,3 Dimethylpiperidin 3 Ol

Synthesis of Substituted Piperidine (B6355638) Derivatives from 1,3-Dimethylpiperidin-3-ol

The chemical structure of this compound, featuring a tertiary hydroxyl group, presents both opportunities and challenges for derivatization. Unlike primary and secondary alcohols, tertiary alcohols are prone to elimination reactions under acidic conditions and can be sterically hindered. google.commasterorganicchemistry.com Nevertheless, several synthetic pathways can be employed to create a variety of substituted piperidine derivatives.

One of the primary reactions is the esterification of the tertiary hydroxyl group. Standard Fischer esterification conditions, which involve heating with a carboxylic acid and a strong acid catalyst like sulfuric acid, are often ineffective for tertiary alcohols due to their propensity to dehydrate and form alkenes. google.commasterorganicchemistry.com More suitable methods involve the use of acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base or a specific catalyst. For instance, N-bromosuccinimide (NBS) has been shown to be an effective catalyst for the esterification of sterically hindered tertiary alcohols in steroids, a principle that can be applied to this compound. researchgate.net This allows for the synthesis of various ester derivatives, modifying the compound's lipophilicity and steric profile.

Another significant transformation is the dehydration of the tertiary alcohol to form an alkene. Treatment with a strong acid can lead to the formation of 1,3-dimethyl-1,2,5,6-tetrahydropyridine. This tetrahydropyridine (B1245486) intermediate is a valuable synthon for further modifications, such as cycloaddition reactions or hydroboration-oxidation to introduce new functional groups at different positions of the ring. nih.gov

The tertiary amine of the piperidine ring can also be targeted for derivatization, such as through quaternization with alkyl halides to form quaternary ammonium (B1175870) salts, which can alter the molecule's solubility and biological interaction profile.

Reaction Type Reagents & Conditions Product Class
Esterification Acyl chloride/anhydride, Base (e.g., Pyridine), or Catalyst (e.g., NBS) 3-Acyloxy-1,3-dimethylpiperidines
Dehydration Strong acid (e.g., H₂SO₄), Heat 1,3-Dimethyl-1,2,5,6-tetrahydropyridine
Quaternization Alkyl halide (e.g., CH₃I) 1,1,3-Trimethyl-3-hydroxypiperidinium salts
Table 1: Potential Derivatization Reactions of this compound.

Stereochemical Purity and Chiral Resolution of Derivatives

This compound is a chiral molecule, with the stereocenter located at the C3 position. Consequently, any derivatives synthesized from a racemic mixture of this starting material will also be racemic. The separation of these enantiomers is crucial for stereoselective synthesis and for studying the specific interactions of each stereoisomer.

Kinetic resolution is a powerful technique for separating enantiomers of chiral amines and alcohols. nih.gov For disubstituted piperidines, methods involving catalytic enantioselective acylation have proven effective. These reactions often show a strong dependence on the conformation of the piperidine ring, with a preference for acylating conformers where the α-substituent is in the axial position. nih.gov This principle can be applied to resolve derivatives of this compound.

A more direct and widely used method for chiral separation is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). For structurally similar compounds, such as 1,3-dimethyl-4-phenylpiperidines, cellulose-based columns have been successfully used for enantiomeric resolution. nih.gov The choice of the specific column and mobile phase is critical for achieving good separation.

Method Principle Application Example
Catalytic Kinetic Resolution Enantioselective acylation of the amine or alcohol. Separation of cis/trans isomers of 2,3-disubstituted piperidines. nih.gov
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. Resolution of racemic 1,3-dimethyl-4-phenylpiperidines using Chiralcel OD and OJ columns. nih.gov
Diastereomeric Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation via crystallization. A classical method for resolving chiral amines and alcohols. mdpi.com
Table 2: Methods for Chiral Resolution of this compound Derivatives.

Structure-Reactivity Relationships in this compound Analogues

The reactivity of this compound and its analogues is intrinsically linked to their three-dimensional structure. The conformation of the piperidine ring and the steric and electronic effects of the substituents play a significant role in determining the outcome of chemical reactions.

The piperidine ring typically adopts a chair conformation. In this compound, the N-methyl group and the C3-methyl group can exist in various axial or equatorial orientations, which influences the accessibility of the C3-hydroxyl group and the nitrogen lone pair. The C3-methyl group, being geminal to the hydroxyl group, provides significant steric hindrance, making reactions at the C3 position more challenging compared to less substituted piperidinols. This steric bulk can affect the rates of esterification and other substitution reactions at the hydroxyl group. researchgate.net

Furthermore, the relative orientation of substituents can dramatically affect reactivity in kinetic resolutions. Studies on disubstituted piperidines have shown that cis and trans isomers can exhibit vastly different reaction rates and selectivities during enantioselective acylation, a phenomenon attributed to the conformational preferences of the transition state. nih.gov For analogues of this compound, modifications to the ring or the N-substituent would alter these conformational equilibria and, consequently, their chemical reactivity. For example, replacing the N-methyl group with a larger alkyl group would increase steric hindrance around the nitrogen atom and could influence the preferred chair conformation of the ring.

Design and Synthesis of Novel Piperidine-Containing Heterocycles

This compound is a valuable starting material for constructing more complex, novel heterocyclic systems. Fused heterocyclic compounds, which contain two or more fused rings, are of great interest in medicinal chemistry due to their rigid structures and potential for high-potency biological activity. airo.co.in

A key strategy for creating such systems begins with the dehydration of this compound to its corresponding tetrahydropyridine derivative. This intermediate, containing a reactive double bond, can serve as a dienophile or a dipolarophile in cycloaddition reactions. For example, a 1,3-dipolar cycloaddition with a nitrile imine could yield a pyrazole-fused piperidine ring system. chim.it Similarly, an intramolecular Diels-Alder reaction could be designed if a suitable diene is tethered to the piperidine nitrogen, leading to complex polycyclic structures.

Another approach involves cascade reactions, where a sequence of intramolecular reactions is triggered to rapidly build molecular complexity. scholaris.ca For instance, the hydroxyl group could be converted into a good leaving group, and a nucleophilic side chain attached to the nitrogen could then perform an intramolecular cyclization, forming a bicyclic system. The synthesis of such novel fused heterocycles expands the chemical space accessible from this compound, providing a platform for the discovery of new chemical entities. researchgate.netresearchgate.net

Advanced Chemical and Materials Science Applications of 1,3 Dimethylpiperidin 3 Ol Scaffolds

Role as Chemical Building Blocks in Complex Organic Synthesis

The piperidine (B6355638) nucleus is a cornerstone building block in the synthesis of complex organic molecules. ijnrd.org Synthetic chemists utilize the piperidine scaffold to construct a wide array of molecular architectures, from natural product alkaloids to novel pharmaceutical agents. nih.govnih.govacs.org The development of efficient methods for creating substituted piperidines is a significant focus of modern organic chemistry. nih.govnih.gov

The 1,3-dimethylpiperidin-3-ol structure represents a valuable, chirally-defined building block. Its key features include:

A six-membered heterocyclic ring, providing a defined three-dimensional geometry.

A tertiary amine (the N-methyl group), which can act as a base or nucleophile and influences the ring's conformational dynamics.

A tertiary alcohol at the C-3 position, which introduces a chiral center and a site for further functionalization, such as etherification or esterification.

A methyl group at the C-3 position, which adds steric bulk and influences the stereochemical outcome of reactions at the adjacent alcohol.

This combination of functional groups allows the this compound scaffold to serve as a versatile intermediate for creating more complex, polysubstituted piperidines. researchgate.netresearchgate.net The synthesis of piperidine alkaloids, for instance, often relies on the strategic assembly of highly functionalized piperidine precursors. researchgate.netnih.govru.nlresearchgate.net The presence of both a hydroxyl group and a tertiary amine in a fixed spatial relationship makes this scaffold particularly suitable for constructing molecules where this 1,3-aminoalcohol motif is a key pharmacophore or structural element. nih.gov

The table below summarizes examples of complex molecules synthesized using the broader piperidine scaffold, illustrating the type of complex targets for which a functionalized building block like this compound would be relevant.

Target Molecule ClassSpecific Example(s)Significance of Piperidine ScaffoldReference(s)
Piperidine Alkaloids(+)-Coniine, (+)-Dihydropinidine, (-)-Solenopsin AForms the core heterocyclic structure of these toxic but chemically significant natural products. ru.nlresearchgate.net
Pharmaceutical AgentsNiraparib, Preclamol, Donepezil AnaloguesThe piperidine ring is a central component influencing the drug's interaction with biological targets. acs.orgsnnu.edu.cn
Sedum AlkaloidsGeneral class of alkaloidsThe 1,3-aminoalcohol unit within the piperidine ring is a common structural feature. nih.gov

Applications in Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an electric field, such as that from intense laser light. nih.gov This property is crucial for applications in optoelectronics, optical data storage, and telecommunications. nih.govresearchgate.net Organic compounds featuring π-conjugated systems are often investigated for their NLO properties, as the delocalization of electric charge can lead to significant hyperpolarizabilities. nih.govresearchgate.net

Theoretical studies using Density Functional Theory (DFT) have been performed on piperidone derivatives to explore their chemical reactivity and predict their NLO properties. nih.govresearchgate.net These computational approaches help in understanding the relationship between molecular structure and NLO activity, guiding the design of new materials. researchgate.net

The table below details related piperidine compounds that have been investigated in the context of NLO materials.

Related Piperidine CompoundKey FindingsMethodologyReference(s)
N-[(1-benzoylpiperidine-4-yl) methyl] benzamide (B126) (BPMB)Synthesized as a single crystal and found to exhibit second harmonic generation (SHG) efficiency, confirming its NLO property.Slow evaporation synthesis, powder XRD, FTIR, NMR, TGA/DTA, and NLO testing. researchgate.net
3,5-bis(arylidene)-N-benzenesulfonyl-4-piperidone derivativesDFT calculations were used to investigate geometric parameters, HOMO-LUMO energies, and first hyperpolarizability (β) to assess NLO potential.Density Functional Theory (DFT) computations (B3LYP/6-311G(d,p)). nih.govresearchgate.net

Use as Chiral Auxiliaries or Ligands in Catalysis

Asymmetric catalysis is a powerful tool for synthesizing enantiomerically pure compounds. This is often achieved using chiral ligands that coordinate to a metal catalyst or by temporarily attaching a chiral auxiliary to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereoselectivity of subsequent reactions, after which it can be removed. wikipedia.org

This compound possesses the necessary structural features to potentially function as a chiral ligand or auxiliary:

Chirality: The C-3 position is a stereocenter, meaning the molecule exists as a pair of enantiomers. This inherent chirality is the fundamental requirement for use in asymmetric synthesis.

Coordination Sites: The molecule contains both a tertiary amine nitrogen and a hydroxyl oxygen. These two heteroatoms can act as a bidentate ligand, coordinating to a metal center to form a stable five-membered chelate ring. Chiral amino alcohols are a well-established class of ligands in asymmetric catalysis. diva-portal.org

The rigid structure of the piperidine ring would hold the coordinating atoms in a defined spatial arrangement, which is crucial for creating a specific chiral environment around the metal catalyst. This defined environment can effectively control the facial selectivity of reactions, leading to high enantiomeric excess in the product. nih.gov While numerous chiral pyridine-containing ligands and other amino alcohols have been successfully employed in asymmetric catalysis, specific studies detailing the application of this compound in this context are not prominent in the literature. diva-portal.org However, its structural analogy to other successful chiral ligands suggests it is a promising candidate for investigation in reactions like asymmetric additions, alkylations, and hydrogenations. nih.govarmchemfront.com

FeatureThis compoundGeneral Characteristics of Successful Chiral Amino Alcohol LigandsReference(s)
ChiralityContains a stereocenter at the C-3 position.Possess one or more stable stereocenters. wikipedia.org
Coordinating AtomsTertiary amine (N) and hydroxyl (O).Typically contain N and O atoms capable of forming a chelate ring with a metal. diva-portal.org
Structural RigidityThe piperidine ring provides a conformationally constrained backbone.A rigid or semi-rigid scaffold is preferred to create a well-defined chiral pocket. nih.gov

Development of Advanced Analytical Standards and Research Probes

The development of advanced analytical standards and research probes is essential for ensuring the accuracy of chemical analyses and for investigating complex chemical and biological systems. Analytical standards are highly pure compounds used as a reference in analytical techniques like chromatography and spectroscopy to confirm the identity and quantity of a substance. Research probes are molecules designed to interact with a specific target or environment to provide information about it.

Currently, there is no widespread documentation in the reviewed scientific literature of this compound being produced or utilized as a certified analytical standard for quality control or titrimetric analyses. While it is available as a chemical reagent, it does not appear to be established as a primary reference material.

Similarly, the use of this compound as a dedicated research probe has not been specifically reported. Although the piperidine scaffold is central to many molecules designed as probes for biological targets, such as sigma receptors, these applications are primarily pharmacological in nature. nih.gov In the context of materials science or analytical chemistry, a research probe would typically involve the molecule being tagged (e.g., with a fluorescent dye) or used to sense specific ions or molecules. There is no evidence to suggest that this compound has been developed for such purposes.

Future Perspectives in 1,3 Dimethylpiperidin 3 Ol Research

Emerging Synthetic Methodologies and Technologies

The synthesis of piperidine (B6355638) derivatives is a well-established area of organic chemistry. However, dedicated research into novel and more efficient synthetic routes specifically for 1,3-Dimethylpiperidin-3-ol is not prominent in recent literature. Future advancements could focus on stereoselective synthesis to isolate specific isomers, potentially employing biocatalysis or asymmetric catalysis to achieve high enantiomeric purity. The development of continuous flow chemistry processes could also offer a more scalable and sustainable method for its production, moving away from traditional batch syntheses. While general methodologies for the synthesis of substituted piperidines and other heterocyclic compounds are continually being developed, their specific application to this compound has not been a focus of published research.

Advanced Spectroscopic and Imaging Techniques

Detailed structural and dynamic studies of this compound using cutting-edge analytical techniques are not currently available. While standard spectroscopic methods like NMR and mass spectrometry are used for basic characterization, the application of more advanced techniques remains an area for future investigation. For instance, techniques such as cryogenic electron microscopy (cryo-EM) or advanced mass spectrometry imaging could provide deeper insights into its interactions with biological systems, should relevant applications be discovered. There is no evidence in the current literature of such advanced analytical studies being performed on this specific compound.

Exploration of Novel Chemical Transformations and Applications

The current body of scientific literature does not detail extensive research into novel chemical transformations or applications specifically for this compound. While the piperidine scaffold is present in many biologically active molecules, the unique substitution pattern of this compound has not been a significant focus of medicinal chemistry or materials science research. Future exploration could involve using it as a building block for more complex molecules or investigating its potential in areas such as catalysis or as a ligand for metal complexes. At present, however, its unique chemical reactivity and potential for new applications remain largely unexplored territories.

Q & A

Q. What are the recommended analytical techniques for characterizing the stereochemical purity of 1,3-Dimethylpiperidin-3-ol?

  • Methodological Answer : To confirm stereochemical purity, use a combination of chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetry. Validate results with 1H^1H-NMR nuclear Overhauser effect (NOE) experiments to detect spatial proximity of protons in specific stereoisomers. For absolute configuration determination, X-ray crystallography is recommended if single crystals can be obtained. Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-optimized structures) to resolve ambiguities .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow hazard protocols for irritants (Xi classification):
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for handling volatile forms.
  • Emergency Measures : In case of eye contact, rinse immediately with water for 15 minutes (S26). For skin exposure, wash with soap and water (S36/37/39).
  • Storage : Keep in a cool, dry place away from oxidizers and acids. Use airtight containers to prevent hygroscopic degradation .

Q. What synthetic routes are feasible for this compound, and how can reaction yields be optimized?

  • Methodological Answer : Common routes include reductive amination of 3-dimethylaminopropiophenone or nucleophilic substitution of piperidin-3-ol derivatives. Optimize yields by:
  • Catalyst Screening : Test palladium-on-carbon (Pd/C) or Raney nickel for hydrogenation efficiency.
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Temperature Control : Maintain 40–60°C to balance reaction rate and byproduct formation. Monitor progress via TLC (silica gel, ethyl acetate/hexane 1:2) and GC-MS for intermediate verification .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point) of this compound?

  • Methodological Answer : Discrepancies often arise from impurities or measurement techniques. To validate:
  • Repurification : Recrystallize or distill the compound under reduced pressure.
  • Cross-Validation : Compare differential scanning calorimetry (DSC) data with gas chromatography (GC) retention indices. Reference phase-change data from authoritative databases (e.g., CRC Handbook) for benchmarking .

Q. What computational strategies can predict the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Use in silico tools like PISTACHIO and REAXYS to model cytochrome P450-mediated oxidation. Key steps:
  • Docking Simulations : Map the compound’s interaction with CYP3A4/2D6 isoforms using AutoDock Vina.
  • Metabolite Prediction : Apply rule-based systems (e.g., BioTransformer) to identify potential hydroxylated or N-demethylated metabolites. Validate predictions with in vitro microsomal assays .

Q. How does the hydroxyl group in this compound influence its reactivity compared to non-hydroxylated analogs (e.g., 1,3-Dimethylpiperidine)?

  • Methodological Answer : The hydroxyl group increases polarity, affecting solubility and hydrogen-bonding capacity. Experimentally:
  • Kinetic Studies : Compare nucleophilic substitution rates with methyl iodide in acetonitrile.
  • Thermodynamic Analysis : Measure pKa via potentiometric titration to assess acidity (expected pKa ~9–10 due to steric hindrance).
  • Spectroscopic Evidence : Use IR spectroscopy to confirm O-H stretching vibrations (~3200–3600 cm1^{-1}) absent in analogs .

Q. What experimental design considerations are critical for studying the compound’s potential as a chiral ligand in asymmetric catalysis?

  • Methodological Answer :
  • Ligand Screening : Test enantioselectivity in model reactions (e.g., asymmetric hydrogenation of ketones).
  • Steric Effects : Modify substituents on the piperidine ring to tune steric bulk.
  • Coordination Studies : Use 1H^1H-NMR titration with metal salts (e.g., Rh(I)) to determine binding constants.
  • Computational Modeling : Perform DFT calculations to visualize transition-state geometries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.